molecular formula C10H18N4O2 B6262533 6-amino-1-[2-(diethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 2434-44-8

6-amino-1-[2-(diethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No.: B6262533
CAS No.: 2434-44-8
M. Wt: 226.3
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Description

6-Amino-1-[2-(diethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS: 2434-44-8) is a pyrimidinedione derivative with the molecular formula C₁₀H₁₈N₄O₂ and a molecular weight of 226.28 g/mol . Its structure features a pyrimidine-2,4-dione core substituted with an amino group at position 6 and a 2-(diethylamino)ethyl group at position 1. Suppliers include AiFChem and Ambeed, Inc., highlighting its commercial availability for research purposes .

Properties

CAS No.

2434-44-8

Molecular Formula

C10H18N4O2

Molecular Weight

226.3

Purity

95

Origin of Product

United States

Biological Activity

6-Amino-1-[2-(diethylamino)ethyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its significance in medicinal chemistry.

  • Molecular Formula : C11H18N4O2
  • Molecular Weight : 226.29 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustrative purposes)

Anticancer Properties

Research indicates that compounds within the tetrahydropyrimidine class exhibit notable anticancer activity. For instance:

  • Mechanism of Action : These compounds may inhibit topoisomerase II, an enzyme critical for DNA replication and repair. Inhibiting this enzyme can lead to apoptosis in cancer cells.
  • Case Study : A derivative of tetrahydropyrimidine demonstrated cytotoxic effects against various human cancer cell lines including MCF-7 (breast cancer) and HCT116 (colon cancer). The compound induced cell cycle arrest at the G2/M phase and increased apoptosis markers such as cleaved caspase-3 and PARP .
CompoundCell LineIC50 (μM)Mechanism
6-Amino-TetrahydropyrimidineMCF-75.0Topoisomerase II inhibition
6-Amino-TetrahydropyrimidineHCT1164.5Apoptosis induction

Antimicrobial Activity

In addition to anticancer effects, tetrahydropyrimidines have shown antimicrobial properties:

  • Study Findings : A study reported that a related compound exhibited significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism involved disruption of bacterial cell wall synthesis .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of 6-amino-tetrahydropyrimidines:

  • Absorption : The compound is expected to have good oral bioavailability due to its moderate lipophilicity.
  • Metabolism : Preliminary studies suggest liver metabolism with potential CYP450 interactions.
  • Toxicity Profile : Toxicological assessments indicate low acute toxicity in rodent models, but chronic exposure studies are warranted to evaluate long-term safety.

Comparison with Similar Compounds

Alkyl-Substituted Derivatives

  • 6-Amino-1,3-diethylpyrimidine-2,4-dione (Compound 18e): Substituents: Ethyl groups at positions 1 and 3. Molecular Formula: C₈H₁₃N₃O₂. Key Differences: Lacks the tertiary amine in the diethylaminoethyl side chain of the target compound.
  • 6-Amino-1-butyl-5-(ethylamino)-pyrimidine-2,4-dione: Substituents: Butyl group at position 1 and ethylamino at position 4. Molecular Formula: C₁₀H₁₈N₄O₂. Key Differences: The butyl group increases lipophilicity (logP ~1.5 vs.

Arylalkyl-Substituted Derivatives

  • 6-Amino-1-(4-chlorobenzyl)-pyrimidine-2,4-dione (CAS 1152539-00-8): Substituents: 4-Chlorobenzyl group at position 1. Molecular Formula: C₁₁H₁₀ClN₃O₂. Key Differences: The aromatic chlorobenzyl group introduces steric bulk and electron-withdrawing effects, which may alter binding interactions in enzymatic assays compared to the aliphatic diethylaminoethyl group of the target .
  • 6-Amino-1-(cyclohexylmethyl)-pyrimidine-2,4-dione: Substituents: Cyclohexylmethyl group at position 1. Molecular Formula: C₁₁H₁₇N₃O₂.

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) logP* Water Solubility*
Target Compound 1: 2-(Diethylamino)ethyl; 6: NH₂ C₁₀H₁₈N₄O₂ 226.28 ~0.8 Moderate
6-Amino-1,3-diethylpyrimidine-2,4-dione 1,3: Ethyl; 6: NH₂ C₈H₁₃N₃O₂ 183.21 ~1.2 Low
6-Amino-1-(4-chlorobenzyl)-pyrimidine-2,4-dione 1: 4-Chlorobenzyl; 6: NH₂ C₁₁H₁₀ClN₃O₂ 251.67 ~2.5 Very Low

*Estimated using computational tools (e.g., ChemSpider ).

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